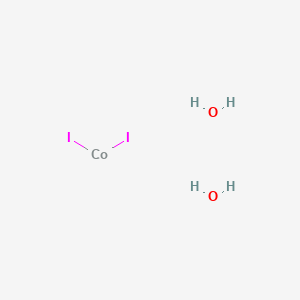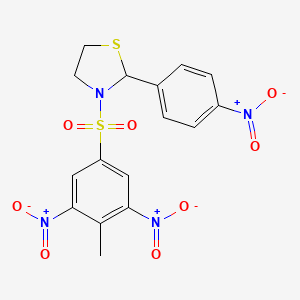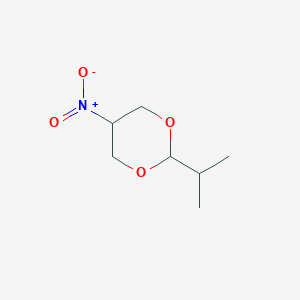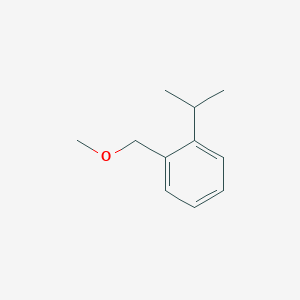
Iso-propyl-1,1,1,2-D4 alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C3H4D4O and a molecular weight of 64.12 g/mol . This compound is used in various scientific research applications due to its unique properties, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-propyl-1,1,1,2-D4 alcohol can be synthesized through several methods. One common approach involves the deuteration of isopropyl alcohol using deuterium gas (D2) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic exchange of hydrogen with deuterium in isopropyl alcohol. This method ensures high purity and yield of the deuterated product. The process is carried out under controlled conditions to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Iso-propyl-1,1,1,2-D4 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetone, similar to isopropyl alcohol.
Reduction: It can be reduced to form propane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrogen halides (HX) are commonly employed.
Major Products Formed
Oxidation: Acetone (C3H6O)
Reduction: Propane (C3H8)
Substitution: Various alkyl halides depending on the substituent used.
Scientific Research Applications
Iso-propyl-1,1,1,2-D4 alcohol is widely used in scientific research due to its deuterium content. Some of its applications include:
Chemistry: Used as a solvent and reagent in isotopic labeling studies to trace reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the incorporation and effects of deuterium in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques
Mechanism of Action
The mechanism of action of Iso-propyl-1,1,1,2-D4 alcohol is similar to that of isopropyl alcohol but with the added benefit of deuterium. Deuterium, being a heavier isotope of hydrogen, affects the vibrational frequencies of chemical bonds, leading to differences in reaction kinetics and mechanisms. This property is exploited in various studies to gain deeper insights into chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Isopropyl Alcohol (C3H8O): The non-deuterated form, commonly used as a solvent and disinfectant.
Methanol (CH3OH): A simpler alcohol with one carbon atom, used as a solvent and antifreeze.
Ethanol (C2H5OH): A two-carbon alcohol, widely used in beverages, as a solvent, and in fuel.
Uniqueness
Iso-propyl-1,1,1,2-D4 alcohol is unique due to its deuterium content, which provides distinct advantages in isotopic labeling and tracing studies. The presence of deuterium allows for the differentiation of this compound from its non-deuterated counterparts in various analytical techniques, making it invaluable in research applications .
Properties
Molecular Formula |
C3H8O |
|---|---|
Molecular Weight |
64.12 g/mol |
IUPAC Name |
1,1,1,2-tetradeuteriopropan-2-ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,3D |
InChI Key |
KFZMGEQAYNKOFK-VYMTUXDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)O |
Canonical SMILES |
CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)

![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)




![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)

